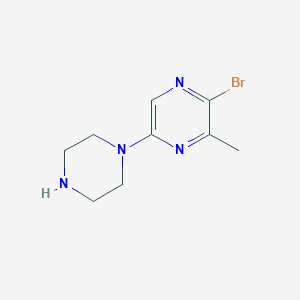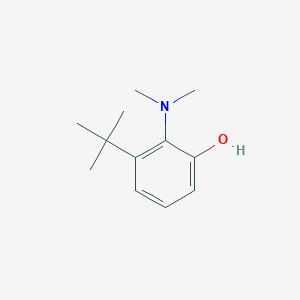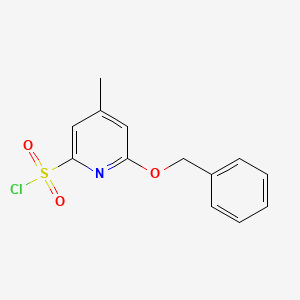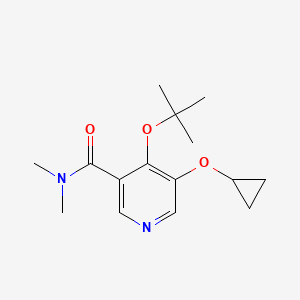
6-Acetyl-5-hydroxypyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-5-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol It is a derivative of pyridine, a nitrogen-containing heterocycle, and features both aldehyde and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-5-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the selective oxidation of 6-hydroxymethylpyridoxine derivatives using reagents such as manganese dioxide . The reaction conditions typically involve mild temperatures and controlled reaction times to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction parameters, can be applied to scale up the laboratory methods for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-5-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde and ketone groups can be reduced to their corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: 6-Acetyl-5-hydroxypyridine-2-carboxylic acid.
Reduction: 6-Acetyl-5-hydroxypyridine-2-methanol.
Substitution: Various ethers and esters depending on the substituents used.
Aplicaciones Científicas De Investigación
6-Acetyl-5-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-5-hydroxypyridine-2-carbaldehyde largely depends on its chemical reactivity. For instance, when forming Schiff bases with amines, the compound undergoes a condensation reaction, resulting in the formation of a C=N bond. This reaction is facilitated by the presence of the aldehyde group, which is highly reactive towards nucleophiles. The resulting Schiff bases can interact with various molecular targets, including enzymes and receptors, leading to their biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carbaldehyde:
6-Hydroxymethylpyridoxine: A derivative of pyridoxine (vitamin B6) with similar structural features but different functional groups.
Pyridoxal: Another derivative of pyridoxine, which contains an aldehyde group at the 4-position.
Uniqueness
6-Acetyl-5-hydroxypyridine-2-carbaldehyde is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
6-acetyl-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)8-7(12)3-2-6(4-10)9-8/h2-4,12H,1H3 |
Clave InChI |
HQPUWFBUTPQODG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=N1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


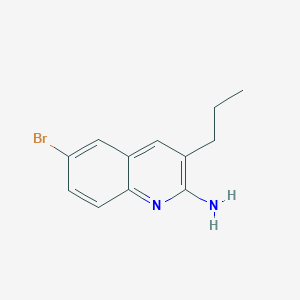

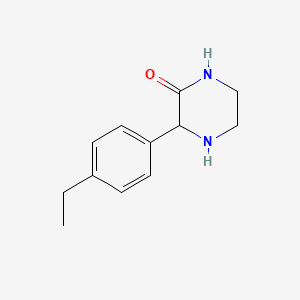
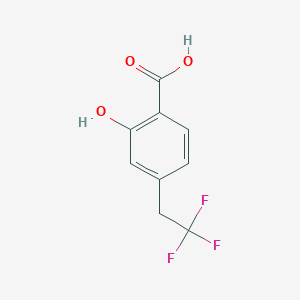
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
